molecular formula C21H19ClFN3O2 B11374253 N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11374253
M. Wt: 399.8 g/mol
InChI Key: BYNYREITFJRBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, while the pyrrolidine ring can be constructed via a cyclization reaction. The final step involves coupling the indole and pyrrolidine intermediates with the 4-chlorophenyl group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted phenyl derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 5-fluoroindole moiety, which can enhance its biological activity and selectivity compared to other indole derivatives. Additionally, the combination of the chlorophenyl and pyrrolidine groups provides a distinct structural framework that can interact with a wide range of molecular targets .

Properties

Molecular Formula

C21H19ClFN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19ClFN3O2/c22-15-1-4-17(5-2-15)25-21(28)14-9-20(27)26(12-14)8-7-13-11-24-19-6-3-16(23)10-18(13)19/h1-6,10-11,14,24H,7-9,12H2,(H,25,28)

InChI Key

BYNYREITFJRBSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.